Methyl 3-acetamido-4-ethoxybenzoate
Overview
Description
- Odor : Exhibits fruity, fatty, and almond-like aromas, with a hint of apple fragrance at highly diluted concentrations .
Synthesis Analysis
The synthetic route for Methyl 3-acetamido-4-ethoxybenzoate involves the acetylation of the corresponding amine precursor. Detailed synthetic methods and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzoate ring with an acetamido group at position 3 and an ethoxy group at position 4. The SMILES notation is: CCOC1=C(C=C(C=C1)C(=O)OC)NC(=O)C .
Chemical Reactions Analysis
Methyl 3-acetamido-4-ethoxybenzoate may participate in various chemical reactions, including hydrolysis, esterification, and amidation. These reactions can lead to the formation of related compounds or derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiparasitic Activity
Methyl 3-acetamido-4-ethoxybenzoate and its related compounds have shown significant antiparasitic activity. Studies have demonstrated the anti-coccidial properties of these compounds, particularly in derivatives containing alkoxy, alkylthio, and alkylamino groups. Among these, 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives are notable for their potency (Rogers et al., 1964).
Molecular Imprinting and Solid Phase Extraction
Methyl 3-acetamido-4-ethoxybenzoate (also referred to as Ethopabate), has been used in the development of molecularly imprinted polymers (MIPs) for solid phase extraction. These MIPs have demonstrated recognition capability towards Ethopabate in liquid chromatography experiments and shown potential in the analysis of antibiotic residues in chicken tissue samples (Khorrami & Edrisi, 2010).
Antimicrobial Synthesis
The synthesis of derivatives of Methyl 3-acetamido-4-ethoxybenzoate has been explored for their antimicrobial properties. These synthesized compounds have been evaluated for their antimicrobial activity, demonstrating their potential in this field (Padaliya, Parsania, & Kalavadia, 2013).
Application in Medicinal Chemistry Synthesis
Methyl 3-acetamido-4-ethoxybenzoate has been utilized in various medicinal chemistry syntheses. For instance, it has been used in the synthesis of amisulpride, an atypical antipsychotic drug, showcasing its utility in pharmaceutical manufacturing processes (Yuhong & Wei, 2011).
Solubility and Pharmaceutical Interpretation
Studies have explored the solubility of compounds like Methyl 3-acetamido-4-ethoxybenzoate and related substances. This research provides insights into the physicochemical properties of these compounds, which is significant for their pharmaceutical applications (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
properties
IUPAC Name |
methyl 3-acetamido-4-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-17-11-6-5-9(12(15)16-3)7-10(11)13-8(2)14/h5-7H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDAUWMVRKOWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717972 | |
Record name | Methyl 3-acetamido-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetamido-4-ethoxybenzoate | |
CAS RN |
1201080-20-7 | |
Record name | Methyl 3-(acetylamino)-4-ethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201080-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-acetamido-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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